molecular formula C26H31N3O6 B12020270 (4E)-1-[2-(dimethylamino)ethyl]-4-{hydroxy[3-methyl-4-(2-methylpropoxy)phenyl]methylidene}-5-(4-nitrophenyl)pyrrolidine-2,3-dione

(4E)-1-[2-(dimethylamino)ethyl]-4-{hydroxy[3-methyl-4-(2-methylpropoxy)phenyl]methylidene}-5-(4-nitrophenyl)pyrrolidine-2,3-dione

Cat. No.: B12020270
M. Wt: 481.5 g/mol
InChI Key: QOYWVHLILBKUPN-ZNTNEXAZSA-N
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Description

1-[2-(DIMETHYLAMINO)ETHYL]-3-HYDROXY-4-(4-ISOBUTOXY-3-METHYLBENZOYL)-5-(4-NITROPHENYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE is a complex organic compound with a unique structure that includes a pyrrolone core, substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(DIMETHYLAMINO)ETHYL]-3-HYDROXY-4-(4-ISOBUTOXY-3-METHYLBENZOYL)-5-(4-NITROPHENYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE involves multiple steps, starting from readily available starting materials. The key steps typically include:

    Formation of the Pyrrolone Core: This can be achieved through a cyclization reaction involving a suitable precursor.

    Introduction of Substituents: Functional groups such as the dimethylaminoethyl, hydroxy, isobutoxy, and nitrophenyl groups are introduced through various substitution reactions.

    Final Assembly: The final product is obtained through a series of purification steps, including recrystallization and chromatography.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-[2-(DIMETHYLAMINO)ETHYL]-3-HYDROXY-4-(4-ISOBUTOXY-3-METHYLBENZOYL)-5-(4-NITROPHENYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The dimethylamino group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as halides or amines under basic conditions.

Major Products

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-[2-(DIMETHYLAMINO)ETHYL]-3-HYDROXY-4-(4-ISOBUTOXY-3-METHYLBENZOYL)-5-(4-NITROPHENYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe for studying biological processes due to its unique structure.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-[2-(DIMETHYLAMINO)ETHYL]-3-HYDROXY-4-(4-ISOBUTOXY-3-METHYLBENZOYL)-5-(4-NITROPHENYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 1-[2-(DIETHYLAMINO)ETHYL]-3-HYDROXY-4-(4-ISOBUTOXY-3-METHYLBENZOYL)-5-(4-NITROPHENYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE
  • 1-[2-(DIMETHYLAMINO)ETHYL]-3-HYDROXY-4-(4-ISOBUTOXY-2-METHYLBENZOYL)-5-(4-NITROPHENYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE

Uniqueness

1-[2-(DIMETHYLAMINO)ETHYL]-3-HYDROXY-4-(4-ISOBUTOXY-3-METHYLBENZOYL)-5-(4-NITROPHENYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C26H31N3O6

Molecular Weight

481.5 g/mol

IUPAC Name

(4E)-1-[2-(dimethylamino)ethyl]-4-[hydroxy-[3-methyl-4-(2-methylpropoxy)phenyl]methylidene]-5-(4-nitrophenyl)pyrrolidine-2,3-dione

InChI

InChI=1S/C26H31N3O6/c1-16(2)15-35-21-11-8-19(14-17(21)3)24(30)22-23(18-6-9-20(10-7-18)29(33)34)28(13-12-27(4)5)26(32)25(22)31/h6-11,14,16,23,30H,12-13,15H2,1-5H3/b24-22+

InChI Key

QOYWVHLILBKUPN-ZNTNEXAZSA-N

Isomeric SMILES

CC1=C(C=CC(=C1)/C(=C\2/C(N(C(=O)C2=O)CCN(C)C)C3=CC=C(C=C3)[N+](=O)[O-])/O)OCC(C)C

Canonical SMILES

CC1=C(C=CC(=C1)C(=C2C(N(C(=O)C2=O)CCN(C)C)C3=CC=C(C=C3)[N+](=O)[O-])O)OCC(C)C

Origin of Product

United States

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